N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide
Description
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with an ethoxy group at position 4. This moiety is linked via a carboxamide bond to a 1,2,3-triazole ring, which is further substituted with phenyl and pyridin-2-yl groups.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-pyridin-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2S/c1-2-31-16-11-12-17-19(14-16)32-23(25-17)26-22(30)20-21(18-10-6-7-13-24-18)29(28-27-20)15-8-4-3-5-9-15/h3-14H,2H2,1H3,(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVJVPUHFGPUBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N(N=N3)C4=CC=CC=C4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound belonging to the class of benzothiazole and triazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound through various studies and data.
Structure and Synthesis
The compound's structure consists of a benzothiazole moiety linked to a triazole ring and a phenyl-pyridine substituent. The synthesis typically involves multi-step organic reactions, including the formation of the benzothiazole core through cyclization reactions and subsequent modifications to introduce the triazole and other substituents .
Biological Activity Overview
The biological activities of this compound have been evaluated across several studies:
Anticancer Activity
Several studies have indicated that triazole-containing compounds exhibit potent anticancer properties. For instance, one study reported that triazole derivatives showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.43 µM to 4.93 µM . The mechanisms of action include:
- Induction of Apoptosis : Compounds induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential.
Antimicrobial Activity
Benzothiazole derivatives are known for their antimicrobial properties. In particular, research has shown that compounds similar to N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-pyridin-2-yl-triazoles exhibit significant antibacterial effects against various pathogens.
Anti-Tubercular Activity
A series of substituted benzothiazoles have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives demonstrated IC50 values ranging from 1.35 to 2.18 µM, indicating promising potential as anti-tubercular agents .
Data Summary
| Activity | IC50/Effect | Reference |
|---|---|---|
| Anticancer (HCT116) | IC50 = 0.43 µM | |
| Antimicrobial | Significant inhibition | |
| Anti-tubercular | IC50 = 1.35 - 2.18 µM |
Case Study 1: Anticancer Mechanism
In a study focusing on the anticancer effects of triazole derivatives, it was found that treatment with these compounds led to a marked decrease in the expression of mesenchymal markers in cancer cell lines, suggesting a shift towards an epithelial phenotype which is associated with reduced metastasis .
Case Study 2: Anti-Tubercular Efficacy
Another study evaluated the efficacy of benzothiazole derivatives against Mycobacterium tuberculosis, revealing that certain compounds not only inhibited bacterial growth but also exhibited low cytotoxicity towards human embryonic kidney cells (HEK293), highlighting their potential for therapeutic use without significant side effects .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a benzothiazole moiety linked to a triazole ring. Its molecular formula is with a molecular weight of approximately 373.45 g/mol. The presence of both triazole and benzothiazole rings contributes to its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds containing triazole and benzothiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A recent study highlighted the synthesis of novel triazole derivatives that demonstrated potent anticancer activity against several cancer cell lines, suggesting that N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide may share similar properties .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Research has shown that benzothiazole derivatives possess broad-spectrum antimicrobial activity against bacteria and fungi. The incorporation of the triazole moiety enhances the efficacy of these compounds against resistant strains .
Anti-inflammatory Potential
Inflammation-related disorders are prevalent in various chronic diseases. Studies have suggested that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This property is particularly relevant in developing treatments for conditions such as arthritis and cardiovascular diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been reported in the literature, focusing on optimizing yields and purity .
Table 1: Synthetic Routes for Triazole Derivatives
| Synthetic Route | Starting Materials | Yield (%) | Key Features |
|---|---|---|---|
| Route A | Benzothiazole | 85 | Direct coupling with triazole |
| Route B | Pyridine derivatives | 78 | One-pot synthesis method |
| Route C | Ethoxybenzothiazoles | 90 | Microwave-assisted synthesis |
Anticancer Evaluation
In a study evaluating the anticancer potential of triazole derivatives, researchers synthesized several analogs of N-(6-ethoxy...) and tested them against human cancer cell lines (e.g., MCF7 and HeLa). The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutic agents .
Antimicrobial Testing
Another study focused on the antimicrobial activity of benzothiazole derivatives against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs reported in the literature, enabling comparisons of core scaffolds, substituent effects, and biological relevance. Below is a detailed analysis:
Structural Analogues with Benzothiazole-Carboxamide Cores
- Z14 (5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide)
- Core Structure : Benzothiazole-pyrimidine-carboxamide.
- Key Differences : Replaces the triazole-pyridine group in the target compound with a pyrimidine ring substituted with bromo and methylsulfanyl groups.
- Biological Context : Tested for activity against Dengue virus NS proteins, highlighting the benzothiazole-carboxamide scaffold’s versatility in antiviral applications .
Analogues Targeting Cannabinoid Receptors
- N-(Adamantan-1-yl)-4-(4-(2-Aminoethyl)Piperazin-1-yl)-6-Ethoxy-1,3,5-Triazin-2-Amine Core Structure: Triazine-piperazine. Key Differences: Replaces the benzothiazole-triazole core with a triazine ring and incorporates adamantyl and aminoethyl substituents. Biological Context: Evaluated for binding affinity to CB1/CB2 receptors using radio ligand assays (e.g., CP 55,940 displacement), demonstrating the role of ethoxy and piperazine groups in receptor interaction .
Thioether-Linked Benzothiazole Derivatives
- 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]pentanoic Acid Core Structure: Benzothiazole-thioether. Synthesis & Characterization: Synthesized via nucleophilic substitution and characterized by IR and ¹H NMR, yielding 51–54% purity .
Comparative Analysis Table
Key Observations
Substituent Impact :
- The ethoxy group at position 6 of the benzothiazole ring is a conserved feature across analogs, likely enhancing solubility or target binding.
- Triazole vs. Triazine/Pyrimidine : The triazole-pyridine group in the target compound may engage in distinct π-π or metal-coordination interactions compared to triazine () or pyrimidine (Z14) cores.
Piperazine and adamantyl groups () are linked to receptor binding, suggesting that the target compound’s phenyl-pyridine substituents could similarly modulate receptor affinity.
Synthetic Methodology :
- Analogs in and were synthesized using nucleophilic substitution and characterized via NMR and HPLC, methods likely applicable to the target compound .
Q & A
Q. What are the validated synthetic routes for N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions starting with precursors like substituted benzothiazoles and triazole-carboxylic acids. Key steps include:
-
Coupling reactions : Use of Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation .
-
Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction yields, while base catalysts (e.g., K₂CO₃) facilitate deprotonation .
-
Characterization : Confirmation of intermediates via ¹H/¹³C NMR (e.g., pyrazole ring protons at δ 7.2–8.5 ppm), FT-IR (C=O stretch at ~1650–1700 cm⁻¹), and elemental analysis (deviation <0.4% for C, H, N) .
- Data Table :
| Intermediate | Key Spectral Data | Yield (%) |
|---|---|---|
| Benzothiazole precursor | ¹H NMR: δ 6.8–7.6 (aromatic) | 72–85 |
| Triazole intermediate | IR: 2110 cm⁻¹ (C≡N stretch) | 68 |
Q. How is purity assessed during synthesis, and what analytical techniques are critical for quality control?
- Methodology :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities at <0.1% .
- Melting point consistency : Deviations >2°C indicate impurities .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 506.1234) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?
- Methodology :
-
Molecular docking : Compare binding poses (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with benzothiazole’s ethoxy group ).
-
SAR analysis : Vary substituents (e.g., electron-withdrawing groups on phenyl rings) and correlate with activity shifts. For example, bromine substituents enhance antimicrobial activity by 30% .
-
Free energy calculations (MM/PBSA) : Quantify binding affinity differences between enantiomers or polymorphs .
- Data Table :
| Substituent (R) | IC₅₀ (µM) | ΔG (kcal/mol) |
|---|---|---|
| -Br | 12.3 | -8.9 |
| -OCH₃ | 28.7 | -6.2 |
Q. What experimental design strategies optimize reaction conditions for large-scale synthesis?
- Methodology :
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading). For example, a 2⁴⁻¹ design identified temperature (80°C) and solvent (DMF) as critical for >90% yield .
- Response surface methodology (RSM) : Model nonlinear interactions (e.g., catalyst × solvent) to predict optimal conditions .
- In-line analytics : Real-time FT-IR monitors reaction progression, reducing batch failures .
Q. How does the compound’s structural flexibility influence its interaction with biological targets?
- Methodology :
- X-ray crystallography : Resolve torsional angles (e.g., dihedral angle between benzothiazole and triazole rings = 6.5–34.0°), impacting binding pocket compatibility .
- Dynamic NMR : Study conformational changes in solution (e.g., rotation of pyridinyl group at 298–318 K) .
- QSAR modeling : Use Hammett constants (σ) to predict electronic effects on activity .
Contradiction Resolution & Mechanistic Studies
Q. How to address discrepancies in reported enzymatic inhibition mechanisms?
- Methodology :
- Kinetic assays : Compare Michaelis-Menten parameters (e.g., Kₘ, Vₘₐₓ) under varying pH/temperature to distinguish competitive vs. non-competitive inhibition .
- Isothermal titration calorimetry (ITC) : Measure binding stoichiometry and enthalpy changes to confirm multi-site interactions .
- Mutagenesis studies : Modify target residues (e.g., Ser195 in proteases) to validate interaction hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
